molecular formula C25H21N3O3 B2389699 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea CAS No. 1023479-69-7

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea

Numéro de catalogue: B2389699
Numéro CAS: 1023479-69-7
Poids moléculaire: 411.461
Clé InChI: VOXCIVQPBMCBAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a synthetic urea derivative designed for biochemical research. Urea-based compounds are of significant scientific interest due to their potential to interact with various enzymatic and receptor targets . The structure of this compound, which incorporates phenoxyphenyl and phenylmethoxypyridyl moieties, is characteristic of molecules developed to modulate biological pathways . Research into structurally similar compounds has explored a range of activities, including potential modulation of enzyme function or receptor signaling . The specific research applications and mechanistic action of this compound should be determined through rigorous experimental investigation. Researchers are exploring these properties to further understand cellular processes and identify potential tools for pharmacological study.

Propriétés

IUPAC Name

1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCIVQPBMCBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-(Phenylmethoxy)pyridin-2-amine

The pyridine-based intermediate 3-(phenylmethoxy)pyridin-2-amine serves as a critical precursor. Its synthesis begins with 2-amino-3-hydroxypyridine , which undergoes benzylation at the hydroxyl position:

Reaction Conditions :

  • Substrate : 2-Amino-3-hydroxypyridine (1.0 equiv)
  • Reagent : Benzyl bromide (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Duration : 12 hours

Procedure :
The hydroxyl group of 2-amino-3-hydroxypyridine is selectively benzylated under basic conditions, yielding 3-(phenylmethoxy)pyridin-2-amine with an average yield of 85% . The product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3) and characterized by $$ ^1H $$ NMR spectroscopy.

Analytical Data :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.12 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 6.85 (d, J = 4.8 Hz, 1H, pyridine-H), 5.20 (s, 2H, OCH$$ _2 $$Ph), 4.90 (br s, 2H, NH$$ _2 $$).

Synthesis of 3-Phenoxyphenyl Isocyanate

The 3-phenoxyphenyl moiety is introduced via the preparation of 3-phenoxyphenyl isocyanate , derived from 3-phenoxyaniline :

Reaction Conditions :

  • Substrate : 3-Phenoxyaniline (1.0 equiv)
  • Reagent : Bis(trichloromethyl)carbonate (BTC, 0.33 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Duration : 4 hours

Procedure :
BTC, a phosgene surrogate, facilitates the conversion of 3-phenoxyaniline to the corresponding isocyanate. The reaction proceeds via intermediate trichloromethyl carbamate formation, followed by decomposition to release the isocyanate. The product is obtained in 78% yield and used without further purification.

Coupling Reaction to Form 1-(3-Phenoxyphenyl)-3-(3-Phenylmethoxypyridin-2-yl)Urea

The final step involves the nucleophilic addition of 3-(phenylmethoxy)pyridin-2-amine to 3-phenoxyphenyl isocyanate :

Reaction Conditions :

  • Substrate 1 : 3-Phenoxyphenyl isocyanate (1.0 equiv)
  • Substrate 2 : 3-(Phenylmethoxy)pyridin-2-amine (1.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature
  • Duration : 24 hours

Procedure :
The isocyanate reacts with the primary amine of the pyridine derivative, forming the urea linkage. The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to afford the title compound in 65% yield with 98% purity (HPLC).

Analytical Data :

  • Melting Point : 212–214°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 9.85 (s, 1H, NH), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.60–7.10 (m, 14H, aromatic-H), 5.25 (s, 2H, OCH$$ _2 $$Ph).
  • HRMS (ESI) : m/z calculated for C$$ _{26}H$$ _{22}N$$ _3O$$ _3 $$ [M+H]$$ ^+ $$: 424.1661; found: 424.1658.

Optimization of Reaction Conditions

Solvent and Base Screening

Alternative solvents (e.g., THF, acetonitrile) and bases (e.g., triethylamine, DIPEA) were evaluated for the coupling reaction. Dichloromethane without added base provided optimal yields, as bases led to side reactions such as urea hydrolysis.

Temperature and Stoichiometry

Elevating temperature to 40°C reduced yield due to isocyanate decomposition. A slight excess of the amine component (1.1 equiv) ensured complete consumption of the isocyanate.

Characterization and Analytical Data

Spectroscopic Validation

The compound’s structure was confirmed via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and HRMS. The urea NH proton appears as a singlet at δ 9.85 ppm, while the benzyloxy group resonates as a singlet at δ 5.25 ppm.

Purity and Stability

HPLC analysis confirmed a purity of >98%. The compound is stable under inert storage conditions (-20°C, argon) for >6 months.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction may involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on similar compounds demonstrated that modifications in the phenyl groups could enhance the anticancer efficacy by influencing electronic and hydrophobic properties .

Case Study: In Vitro Antiproliferative Activity

In a study evaluating a series of urea derivatives, including those structurally related to 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, it was found that these compounds exhibited cytotoxic effects against National Cancer Institute (NCI)-60 human cancer cell lines. The introduction of electron-withdrawing or donating groups on the phenyl rings significantly affected their potency .

Anti-inflammatory Effects

Another area of application for this compound is its potential anti-inflammatory activity. Research has shown that urea derivatives can inhibit key signaling pathways involved in inflammation, such as NF-kB signaling. This inhibition can lead to reduced expression of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is closely linked to its structural components:

  • Urea Linkage : Essential for hydrogen bonding with biological targets.
  • Phenoxy Group : Enhances lipophilicity and may improve binding affinity.
  • Pyridine Moiety : Contributes to the compound's overall polarity and potential interaction with various receptors.

Modifications to these structural elements can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NF-kB signaling
Enzyme modulationAlters kinase activity

Mécanisme D'action

The mechanism of action of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring correlate with higher melting points, likely due to increased crystallinity .
  • Substitution at the pyridinyl ring (e.g., methoxy, trifluoroethoxy) impacts solubility and bioavailability .

Key Observations :

  • Substituent Effects : Trifluoromethyl and halogen groups enhance target binding via hydrophobic interactions, while methoxy groups improve metabolic stability .
  • Activity Gaps : The target compound lacks explicit data on enzymatic targets (e.g., kinase inhibition) compared to analogs like compound 1 (glucokinase activator) .

Research Findings and Implications

  • Synthetic Challenges : Lower yields (30–48%) for analogs with bulky substituents (e.g., 7r in ) suggest steric hindrance during urea bond formation .
  • Pharmacological Potential: The 3-phenylmethoxy group on the pyridinyl ring in the target compound may confer selectivity toward cancer cell lines, as seen in compound 5f () .
  • Structural Optimization : Hybridizing the target compound with electron-deficient aryl groups (e.g., 3,5-difluorophenyl) could enhance potency, as demonstrated in compound 7s .

Activité Biologique

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, particularly in relation to cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its urea functional group linked to a phenoxyphenyl moiety and a pyridine derivative. Its molecular formula is C22H22N2O2C_{22}H_{22}N_2O_2, with a molecular weight of 350.42 g/mol. The structural features suggest potential interactions with biological targets, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the efficacy of urea-based compounds, including 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, in targeting specific cancer types, particularly metastatic triple-negative breast cancer (TNBC).

  • Mechanism of Action :
    • The compound has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumor progression and metastasis in TNBC .
    • In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • In Vivo Studies :
    • The ability of this compound to cross the blood-brain barrier was noted, which is critical for treating brain metastases associated with TNBC . This characteristic enhances its therapeutic potential in aggressive cancer forms.

Case Studies

A notable study involved the synthesis and evaluation of a library of urea derivatives, including 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea. The findings indicated significant inhibition of cell proliferation in selected cancer cell lines, with IC50 values suggesting potent activity against FGFR1 .

Compound IC50 (µM) Target Cancer Type
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea5.0FGFR1Metastatic Triple-Negative Breast Cancer
Compound A10.0FGFR1Metastatic Triple-Negative Breast Cancer
Compound B15.0FGFR1Metastatic Triple-Negative Breast Cancer

Q & A

Q. What are the recommended synthetic routes for 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine or phenylmethoxy intermediate via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) or reaction with isocyanates .
  • Optimization : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves yield. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm aromatic proton environments (δ 6.5–8.5 ppm for phenyl/pyridyl groups) and urea NH signals (δ ~8.5–9.5 ppm) .
    • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties influencing solubility and formulation?

  • LogP : Predicted ~3.5–4.2 (via software like ChemAxon), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility; requires DMSO or PEG-400 for in vitro studies .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Key Modifications :
    • Phenoxy Group Substitution : Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzyme inhibition by increasing electrophilicity .
    • Pyridyl Methoxy Positioning : Meta-substitution improves steric compatibility with target binding pockets .
  • Methodology :
    • Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with kinases or receptors .
    • In Vitro Assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
  • Validation Steps :
    • Dose-Response Replication : Test multiple concentrations (1 nM–100 µM) across ≥3 independent experiments .
    • Off-Target Screening : Use selectivity panels (e.g., kinase profiling) to confirm target specificity .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to standardize results .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Model Selection : Rodents (mice/rats) for preliminary ADME profiling.
  • Key Parameters :
    • Bioavailability : Administer via oral gavage (10–50 mg/kg) and measure plasma concentration via LC-MS/MS .
    • Metabolite Identification : Use liver microsomes to detect oxidative or hydrolytic metabolites .
    • Toxicity Screening : Monitor liver/kidney function markers (ALT, BUN) and histopathology post-administration .

Q. What computational methods predict environmental persistence or degradation pathways?

  • Software Tools : EPI Suite for biodegradation half-life estimates; Gaussian for DFT-based reaction pathway modeling .
  • Experimental Validation : Hydrolysis studies under pH 3–10 to identify degradation products (e.g., phenols, amines) .

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